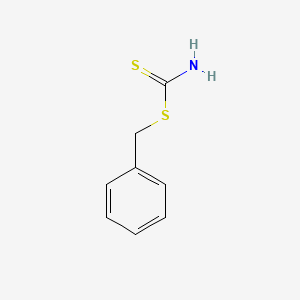

Benzyl dithiocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

54895-19-1 |

|---|---|

Molecular Formula |

C8H9NS2 |

Molecular Weight |

183.3 g/mol |

IUPAC Name |

benzyl carbamodithioate |

InChI |

InChI=1S/C8H9NS2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |

InChI Key |

MRVHGCMXWNDJBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzyl Dithiocarbamate and Its Analogues

Diverse Synthetic Routes to Benzyl (B1604629) Dithiocarbamate (B8719985): A Critical Evaluation

The construction of the benzyl dithiocarbamate scaffold can be achieved through several synthetic pathways, each with its own merits and limitations. These routes often involve the formation of the dithiocarbamate moiety from readily available precursors, followed by the introduction of the benzyl group.

Direct Synthesis from Carbon Disulfide, Amines, and Electrophiles

A prevalent and versatile method for synthesizing S-benzyl dithiocarbamates is the one-pot, three-component reaction involving an amine, carbon disulfide (CS₂), and a suitable electrophile, typically a benzyl halide. researchgate.netrsc.org This approach is highly efficient and atom-economical. The reaction proceeds through the in-situ formation of a dithiocarbamate salt by the nucleophilic addition of the amine to carbon disulfide. This salt then reacts with the benzyl halide electrophile to yield the final product. rsc.org

The reaction is often carried out under mild, solvent-free conditions at room temperature, sometimes with the aid of a phase-transfer catalyst like benzyl trimethyl ammonium (B1175870) hydroxide (B78521) (Triton-B) to enhance efficiency. rsc.org A variety of primary and secondary amines, as well as various substituted benzyl halides, can be employed, allowing for the synthesis of a diverse library of benzyl dithiocarbamates. researchgate.netrsc.org

Beyond benzyl halides, other electrophiles have also been successfully utilized. For instance, benzyl alcohols can be used in the presence of molecular iodine as a catalyst in a metal-free and solvent-free protocol. rsc.org The iodine is believed to facilitate the formation of a benzylic carbocation, which is then trapped by the dithiocarbamate anion. rsc.org

Table 1: Examples of Direct Synthesis of this compound

| Amine | Electrophile | Catalyst/Conditions | Product | Reference |

| Dibutylamine | Benzyl chloride | Triton-B, solvent-free, RT | S-Benzyl dibutyldithiocarbamate | rsc.org |

| Various amines | Benzyl alcohols | I₂, solvent-free, 80 °C | S-Benzyl dithiocarbamates | rsc.org |

| Secondary amines | Diazo compounds | Triflic acid, CH₂Cl₂, RT | Functionalized S-benzyl dithiocarbamates | bham.ac.uk |

| Amines | para-Quinone methides | Catalyst-free, RT | S-Benzyl dithiocarbamates | rsc.orgwikipedia.org |

Photochemical and Visible-Light-Induced Synthetic Approaches

In recent years, photochemical methods have emerged as a green and efficient alternative for the synthesis of dithiocarbamates. These reactions are often conducted under mild conditions, using visible light as a renewable energy source. One such approach involves the visible-light-induced, one-pot reaction of alkyl aryl acetates, carbon disulfide, and secondary amines, catalyzed by an organic photocatalyst like Eosin Y with a co-catalyst such as iodine. researchgate.net

Another innovative photochemical strategy utilizes Katritzky salts (2,4,6-triphenyl-pyridinium salts) as alkyl radical precursors. These salts react with secondary amines and carbon disulfide under visible light irradiation in water, without the need for an external photocatalyst or transition metal. researchgate.net Furthermore, visible-light-induced photocatalysis has been employed for the difunctionalization of styrenes to produce β-keto dithiocarbamates, using an organic photocatalyst like rhodamine B. nih.govencyclopedia.pub

Multicomponent Reactions for Dithiocarbamate Scaffold Construction

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of dithiocarbamates.

A notable example is the synthesis of S-benzyl dithiocarbamates from para-quinone methides, amines, and carbon disulfide. rsc.orgwikipedia.org This reaction proceeds smoothly at room temperature without the need for any catalyst or additive, offering excellent yields in a short time. rsc.orgwikipedia.org The proposed mechanism involves the formation of dithiocarbamic acid, which then protonates the para-quinone methide to generate a benzylic carbocation that is subsequently attacked by the dithiocarbamate anion. rsc.org

Another MCR involves the reaction of diazo compounds, carbon disulfide, and secondary amines, promoted by triflic acid, to afford functionalized S-benzyl dithiocarbamates in good yields at room temperature. bham.ac.ukorganic-chemistry.org Researchers have also developed MCRs that combine different reaction types, such as the synthesis of pseudo-peptides containing a dithiocarbamate group through a sequence of MCRs, including an initial dithiocarbamate formation step. nih.govresearchgate.net

Synthesis from Benzyl Halides and Thiuram Disulfides

An alternative route to S-benzyl dithiocarbamates involves the reaction of benzyl halides with tetraalkylthiuram disulfides. This method provides a straightforward way to form the C(sp³)–S bond. A simple and environmentally friendly version of this reaction has been reported, where benzyl halides are treated with tetraalkylthiuram disulfides in water without the need for a metal catalyst, resulting in good to excellent yields of the desired products. nih.govresearchgate.net

Base-promoted cross-coupling reactions between benzyl chlorides and thiuram disulfides have also been developed, using bases like cesium carbonate (Cs₂CO₃). rsc.org The reaction is believed to proceed via a nucleophilic attack of the dithiocarbamate anion, generated in situ from the thiuram disulfide in the presence of the base, on the benzylic carbon of the benzyl chloride. rsc.org

Derivatization Strategies for this compound Core Structure

The versatility of the this compound core allows for extensive derivatization, enabling the fine-tuning of its chemical and physical properties. Modifications can be readily introduced at both the nitrogen and sulfur centers.

Modification at the Nitrogen and Sulfur Centers

Modification at the nitrogen center is typically achieved by starting the synthesis with a diverse range of primary or secondary amines. encyclopedia.pubnih.gov This allows for the introduction of various alkyl, aryl, or heterocyclic substituents on the nitrogen atom, thereby influencing the electronic and steric properties of the dithiocarbamate moiety. For instance, integrating the nitrogen atom into a cyclic structure like piperazine (B1678402) has been explored. encyclopedia.pubsci-hub.se Further derivatization at a secondary nitrogen within such a cyclic structure, for example, by introducing sulfonyl or acyl groups, has also been demonstrated. encyclopedia.pubsci-hub.se

Modification at the sulfur center is primarily accomplished by varying the electrophile in the direct synthesis methods or by post-synthesis modifications. The use of different substituted benzyl halides or other electrophiles leads to a wide array of S-substituted dithiocarbamates. researchgate.netrsc.org Furthermore, the dithiocarbamate salt, being a soft nucleophile, can react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the sulfur atom. For example, reactions with epoxides lead to the formation of β-hydroxy dithiocarbamates. The reactivity of the dithiocarbamate anion with different electrophiles provides a powerful tool for creating a broad spectrum of functionalized this compound analogues.

Reaction Mechanisms and Transformational Pathways of Benzyl Dithiocarbamate

Nucleophilic and Electrophilic Reactivity Profiles

The dithiocarbamate (B8719985) functional group inherently possesses both nucleophilic and electrophilic characteristics. The lone pairs of electrons on the sulfur and nitrogen atoms confer nucleophilicity, while the π-system of the C=S bond can act as an electrophilic center.

The formation of S-benzyl dithiocarbamates often proceeds via the nucleophilic attack of a dithiocarbamate anion on an electrophilic benzyl (B1604629) source, such as a benzyl halide. tandfonline.com This reaction is a cornerstone of its synthesis, typically conducted as a one-pot, three-component reaction involving an amine, carbon disulfide, and a benzyl halide. tandfonline.comacs.org The mechanism involves the in situ generation of the dithiocarbamate anion, which then displaces the halide from the benzylic carbon. tandfonline.com

Alternative and environmentally benign strategies have been developed using benzyl alcohols as alkylating agents through a "hydrogen borrowing" catalytic approach. nih.gov In one such method, a hydroxyapatite-supported copper nano-catalyst facilitates the S-alkylation. nih.gov A plausible mechanism for a related multicomponent reaction involves the formation of dithiocarbamic acid, which protonates a ketone to generate a benzylic carbocation. This cation is then attacked by the nucleophilic sulfur anion to yield the S-benzyl dithiocarbamate product. acs.org

The nucleophilicity of the dithiocarbamate moiety also allows it to react with acylating agents. While specific studies on benzyl dithiocarbamate are not prevalent, reactions of related dithiocarbamates with acyl chlorides or anhydrides proceed via S-acylation to form thioanhydrides. organic-chemistry.org This reactivity underscores the versatility of the dithiocarbamate group as a nucleophile in forming C-S bonds with various electrophiles.

Table 1: Selected Synthetic Reactions Involving this compound Formation

| Reactants | Conditions | Product | Key Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| Benzyl amines, Carbon disulfide, para-Quinone methides | Room temperature, catalyst-free | S-benzyl dithiocarbamates | 1,6-conjugated nucleophilic addition | acs.org |

| Benzyl halides, Amines, Carbon disulfide | Aqueous ethanol, catalyst- and base-free | S-benzyl dithiocarbamates | Nucleophilic substitution | tandfonline.com |

| Benzyl alcohols, Dithiocarbamate anions | Hydroxyapatite-supported copper nano-catalyst, 130°C | S-benzyl dithiocarbamates | Hydrogen borrowing reaction | nih.gov |

| Diazo-compounds, Carbon disulfide, Secondary amines | Triflic acid (TfOH), Room temperature | Functionalized S-benzyl dithiocarbamates | Acid-catalyzed nucleophilic reaction | tandfonline.comrsc.org |

| Alkyl aryl acetates, Amines, Carbon disulfide | Eosin Y, I₂, K₂CO₃, visible light | S-benzyl dithiocarbamate acetates | Photoredox catalysis | tandfonline.com |

This compound and its derivatives can undergo redox reactions. Oxidation of dithiocarbamate anions, often generated in situ, with mild oxidizing agents such as iodine (I₂) or hydrogen peroxide, leads to the formation of the corresponding tetraalkylthiuram disulfide. This reaction involves the coupling of two dithiocarbamoyl radicals, which are formed via a one-electron oxidation process. researchgate.net

Conversely, the dithiocarbamate group can be removed reductively. Tin-free reduction methods have been developed to avoid toxic metal byproducts. One such method employs a combination of hypophosphorous acid (H₃PO₂) and triethylamine (B128534) in refluxing dioxane, which effectively achieves reductive desulfurization. bham.ac.ukresearchgate.net This process is valuable for removing the dithiocarbamate functionality after it has served its purpose in a synthetic sequence. researchgate.net

Ligand Exchange and Metal-Coordination Mechanisms

Dithiocarbamates are renowned for their exceptional ability to act as chelating ligands for a vast array of transition metals and main group elements. researchgate.netnih.govnih.gov This property is central to the chemistry of this compound.

The two sulfur atoms of the dithiocarbamate moiety act as soft donor atoms, readily forming stable chelate rings with metal ions. nih.govscispace.com this compound ligands form complexes with various transition metals, including cobalt(II), copper(II), nickel(II), and zinc(II). eajournals.org The coordination typically results in a four-membered ring structure where the metal is bound to both sulfur atoms. scispace.com

The bonding can be described by resonance structures, including a thioureide form where the nitrogen lone pair delocalizes onto the sulfur atoms, enhancing the stability of the metal complexes. nih.gov Dithiocarbamates are versatile in their coordination modes, capable of binding in a bidentate (chelating), monodentate, or bridging fashion. researchgate.netscispace.com The bidentate chelate mode is generally favored thermodynamically due to the entropic gain. scispace.com The specific geometry of the resulting complex—such as octahedral, square planar, or tetrahedral—depends on the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the dithiocarbamate ligand. nih.goveajournals.org For instance, certain cobalt(II) and copper(II) complexes with mixed ligands of this compound and 1,10-phenanthroline (B135089) have been suggested to adopt an octahedral geometry. eajournals.org

Table 2: Examples of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand System | Complex Formula | Proposed Geometry | Reference(s) |

|---|---|---|---|---|

| Co(II) | This compound, 1,10-phenanthroline | [Co(dtc1)(phen)₂(H₂O)]Cl·H₂O | Octahedral | eajournals.org |

| Cu(II) | This compound, 1,10-phenanthroline | [Cu(dtc1)(phen)₂(H₂O)]SO₄·H₂O | Octahedral | eajournals.org |

| Sn(IV) | N-benzyl dithiocarbamate | [(CH₃)₂SnL₂] | Not specified | researchgate.net |

| Ni(II) | N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate | [Ni(dtc)(NCS)(PPh₃)] | Distorted square planar | researchgate.net |

| Zn(II) | N-(benzo[d] eajournals.orgrsc.orgdioxol-5-ylmethyl)-(N-benzyl) dithiocarbamate | [Zn(L₃)₂] | Trigonal bipyramidal/Square pyramidal (dimeric) | Not explicitly in results |

While detailed kinetic parameters for the formation of this compound complexes are not extensively documented in the available literature, general principles of coordination chemistry apply. The formation of dithiocarbamate-metal complexes is typically a rapid process, often occurring upon mixing the ligand and metal salt solutions at room temperature. eajournals.orgscispace.com

The rate of complex formation and ligand exchange can be influenced by several factors, including the nature of the metal ion (its lability and preferred coordination geometry), the solvent, and the pH. science.gov For lanthanide and actinide complexes, where the ligand field stabilization energy gain is minimal, steric crowding becomes a dominant factor in determining the coordination and structure. researchgate.net In many transition metal systems, the chelation is thermodynamically driven and kinetically facile, leading to the swift formation of stable products. The simplicity of these reactions allows for the synthesis of complexes, including binuclear macrocyclic structures, via one-pot procedures. scispace.comajgreenchem.com

Thermal and Photochemical Decomposition Pathways: A Mechanistic Perspective

The application of energy in the form of heat or light can induce the decomposition of this compound and its metal complexes, proceeding through distinct mechanistic pathways.

The thermal stability and decomposition of dithiocarbamate complexes can be complex and unpredictable, even for structurally related compounds. psu.edu Studies on diorganotin(IV) benzyldithiocarbamate complexes showed that thermal decomposition under a nitrogen atmosphere does not follow a uniform pathway, though the final residue was identified as tin(II) sulfide (B99878) (SnS). researchgate.net The thermal decomposition of related metal dithiocarbamate complexes often proceeds in multiple stages. eajournals.orgresearchgate.net For example, mixed-ligand Co(II) and Cu(II) complexes containing this compound first lose water molecules, followed by the decomposition of the organic ligands, ultimately forming a metal sulfide or oxide at high temperatures. eajournals.org The thermal decomposition of the benzyl radical itself, a potential intermediate, is known to produce a variety of products including fulvenallene, cyclopentadienyl (B1206354) radical, and acetylene. lib4ri.ch

Photochemical decomposition provides an alternative pathway for transformation. The irradiation of some 4-hydroxybenzyl dithiocarbamates suggests that the primary photochemical event is the homolytic fission of the benzylic carbon-sulfur bond. rsc.org This cleavage generates a dithiocarbamoyl radical and a benzyl radical. rsc.org The dithiocarbamoyl radical can dimerize to form a thiuram disulfide, while the benzyl radical may dimerize to form a diphenylethane derivative or undergo further reactions. rsc.org Similarly, the photochemistry of tris(dibenzyldithiocarbamato)iron(III) in halogenated solvents is believed to proceed through a radical reaction pathway, involving the formation of a dithiocarbamate radical. sci-hub.se In the absence of halogenated solvents, the iron complex undergoes photochemical decomposition with low quantum yields. sci-hub.se

Table 3: Decomposition Pathways and Products of this compound Derivatives

| Compound Type | Decomposition Method | Key Intermediates/Products | Mechanistic Insight | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxybenzyl dithiocarbamates | Photolysis (UV irradiation) | Dithiocarbamoyl radical, Benzyl radical, Thiuram disulfide, Diphenylethane | Homolytic C-S bond fission | rsc.org |

| Tris(dibenzyldithiocarbamato)iron(III) | Photolysis | Dithiocarbamate radical, Fe(II) species | Radical reaction pathway | sci-hub.se |

| Co(II) and Cu(II) this compound mixed-ligand complexes | Thermal (TGA) | Loss of H₂O, loss of organic ligands, Metal sulfide/oxide residue | Multi-step decomposition | eajournals.org |

| Diorganotin(IV) benzyldithiocarbamate complexes | Thermal (TGA) | Tin(II) sulfide (SnS) as final residue | Complex, non-uniform pathway | researchgate.net |

| Tin(IV) dithiocarbamate complexes (general) | Thermal | Tin(II) dithiocarbamate, Thiuram disulfide | Initial reduction of Sn(IV) to Sn(II) | psu.edu |

Decomposition Kinetics and Identification of Chemical Products

The decomposition of this compound derivatives, particularly its metal complexes, has been a subject of significant research. Thermogravimetric analysis (TGA) is a primary tool used to study the kinetics and stages of decomposition.

Studies on diorganotin(IV) benzyldithiocarbamate complexes show that thermal decomposition under a nitrogen atmosphere proceeds without a definitive, consistent pathway, even among structurally similar compounds. researchgate.net However, X-ray diffraction (XRD) analysis of the final residues from these complexes, specifically [(CH3)2SnL2], [(C4H9)2SnL2], and [(C6H5)2SnL2] (where L is benzyldithiocarbamate), confirmed a common end product: Tin(II) sulfide (SnS). researchgate.net

In the case of zinc dibenzyldithiocarbamate (B1202937) (ZnDBzDTC), a compound used as a rubber vulcanization accelerator, thermal decomposition studies identified dibenzylamine (B1670424) and carbon disulfide as major volatile products. acs.org Thermogravimetric analysis revealed a significant weight loss of about 83% occurring between 295°C and 330°C. acs.org

The decomposition of nickel(II) complexes containing this compound ligands, such as Ni(S2CN(phenyl)(benzyl))2 and Ni(S2CN(benzyl)2)2, has also been investigated. nasa.gov Thermogravimetric analyses under an inert atmosphere are consistent with the formation of 1:1 nickel sulfide phases. nasa.gov Similarly, the thermal decomposition of an iron(II) complex, Bis-(N-methylbenzyldithiocarbamato)iron(II), was found to produce iron sulfide nanoparticles. researchgate.net The precise phase of the iron sulfide was dependent on the decomposition temperature. researchgate.net

The kinetics of the decomposition process for many metal dithiocarbamates are often described as a first-order reaction, suggesting a monomolecular process that involves an intramolecular rearrangement leading to the formation of a metal sulfide. researchgate.net

Table 1: Decomposition Products of Various this compound Compounds

| Compound/Complex | Decomposition Conditions | Identified Products | Final Residue | Source(s) |

| Zinc dibenzyldithiocarbamate (ZnDBzDTC) | Thermal, 295-330°C | Dibenzylamine, Carbon disulfide | Zinc Sulfide (inferred) | acs.org |

| Diorganotin(IV) benzyldithiocarbamates | Thermal, under Nitrogen (50-700°C) | Not specified | Tin(II) sulfide (SnS) | researchgate.net |

| Nickel(II) benzyldithiocarbamates | Thermal, under Nitrogen | Not specified | Nickel Sulfide (α-NiS) | nasa.gov |

| Bis-(N-methylbenzyldithiocarbamato)iron(II) | Thermal, 120-240°C | Not specified | Iron Sulfide (Fe₇S₈ or Fe₁₁S₁₂) | researchgate.net |

| Copper(II) benzyldithiocarbamate complexes | Thermal, under Nitrogen (up to 600°C) | Various volatile molecules | High char residue (>30%) | eajournals.org |

Influence of Reaction Conditions (e.g., Atmosphere, Temperature) on Chemical Stability

The stability of this compound and its derivatives is profoundly influenced by the reaction environment, particularly the atmosphere and temperature. These conditions can alter not only the rate of decomposition but also the specific chemical pathways taken, resulting in different end products.

Influence of Atmosphere

The composition of the atmosphere during thermal decomposition is a critical factor. researchgate.net In an inert atmosphere, such as nitrogen or helium, the decomposition of metal dithiocarbamate complexes typically leads to the formation of metal sulfides. nasa.govresearchgate.net For instance, the thermolysis of nickel(II) benzyldithiocarbamate complexes under flowing nitrogen predominantly yields hexagonal α-NiS. nasa.gov Similarly, diorganotin(IV) benzyldithiocarbamate decomposes to SnS under nitrogen. researchgate.net

In contrast, a reducing atmosphere can lead to different sulfide phases. When nickel(II) benzyldithiocarbamates were heated under a forming gas (a nitrogen/hydrogen mixture), the products varied with temperature, forming millerite (β-NiS), godlevskite (Ni₉S₈), and heazlewoodite (Ni₃S₂) at progressively higher temperatures. nasa.gov The presence of oxygen fundamentally changes the outcome. Failure to exclude oxygen during the decomposition of nickel dithiocarbamates results in the formation of nickel oxide and nickel sulfate, particularly at higher temperatures like 450°C. nasa.gov This trend is observed with other metal dithiocarbamates as well, where decomposition in air often yields metal oxides as the final product. researchgate.netnih.gov

Influence of Temperature

Temperature dictates the onset and rate of decomposition and can influence the crystalline structure and size of the resulting products. For zinc dibenzyldithiocarbamate, significant decomposition begins around 295°C. acs.org For cobalt and copper complexes of this compound, thermograms show decomposition occurring in two or three distinct stages at various temperatures, with some complexes exhibiting high thermal stability, leaving a char residue of over 30% even at 600°C. eajournals.org

Temperature also affects the specific phase of the products formed. In the decomposition of Bis-(N-methylbenzyldithiocarbamato)iron(II), thermolysis at 120°C produced iron sulfide nanocrystals with a pyrrhotite-4M (Fe₇S₈) crystalline phase. researchgate.net Increasing the temperature to 180°C or 240°C resulted in a different phase, pyrrhotite-6C (Fe₁₁S₁₂). researchgate.net Furthermore, higher temperatures generally lead to the formation of larger nanoparticles. researchgate.netchalcogen.ro The study on nickel(II) benzyldithiocarbamates also demonstrated this temperature dependence, where different nickel sulfide phases were formed at 300°C, 325-350°C, and 400-450°C under a reducing atmosphere. nasa.gov

Table 2: Effect of Reaction Conditions on Decomposition Products of this compound Complexes

| Compound Family | Temperature | Atmosphere | Major Product(s) | Source(s) |

| Nickel(II) benzyldithiocarbamates | 300-450°C | Nitrogen (Inert) | α-NiS | nasa.gov |

| 300°C | Forming Gas (Reducing) | β-NiS (Millerite) | nasa.gov | |

| 325-350°C | Forming Gas (Reducing) | Ni₉S₈ (Godlevskite) | nasa.gov | |

| 400-450°C | Forming Gas (Reducing) | Ni₃S₂ (Heazlewoodite) | nasa.gov | |

| 450°C | Air/Oxygen (Oxidizing) | Nickel Oxide, Nickel Sulfate | nasa.gov | |

| Iron(II) N-methylbenzyldithiocarbamate | 120°C | Not specified (Thermolysis) | Fe₇S₈ (Pyrrhotite-4M) | researchgate.net |

| 180-240°C | Not specified (Thermolysis) | Fe₁₁S₁₂ (Pyrrhotite-6C) | researchgate.net | |

| Diorganotin(IV) benzyldithiocarbamates | 50-700°C | Nitrogen (Inert) | SnS (Herzenbergite) | researchgate.net |

| General Transition Metal Dithiocarbamates | Varies | Air (Oxidizing) | Metal Oxides | researchgate.netnih.gov |

| Varies | Helium (Inert) | Metal Sulfides | researchgate.net |

Coordination Chemistry and Metallurgical Applications of Benzyl Dithiocarbamate Complexes Excluding Biological/clinical Aspects

Structural Elucidation of Metal-Benzyl Dithiocarbamate (B8719985) Complexes

The structural diversity of metal-benzyl dithiocarbamate complexes is a direct result of the ligand's flexible coordination behavior and the nature of the central metal ion. Dithiocarbamate ligands, in general, are known to stabilize metals in various oxidation states and can adopt several coordination geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion involved.

Monodentate: In this mode, only one of the sulfur atoms of the dithiocarbamate ligand forms a bond with the metal center. While less common for dithiocarbamates, this can occur, particularly in complexes where steric hindrance is a significant factor.

Bidentate: This is the most prevalent coordination mode, where both sulfur atoms bind to the same metal center, forming a four-membered chelate ring. This chelation imparts significant stability to the complex. The bonding can be symmetric, with nearly equal metal-sulfur (M-S) bond lengths, leading to geometries such as square planar for Ni(II) and Cu(II) or tetrahedral for Zn(II).

Anisobidentate: This is a form of bidentate coordination where the two M-S bonds have significantly different lengths. This asymmetry is often observed in complexes with organotin(IV) centers, such as triphenyltin(IV) dithiocarbamates, resulting in highly distorted geometries that lie between tetrahedral and trigonal bipyramidal. In one diphenyltin (B89523) bis(dithiocarbamate) complex, the anisobidentate coordination of the ligands leads to a skewed trapezoidal bipyramidal geometry.

Bridging: Dithiocarbamate ligands can also bridge two or more metal centers. This mode is crucial in the formation of polynuclear or polymeric structures. The ligand can bridge using one sulfur atom to coordinate to two metals or, more commonly, have each sulfur atom coordinate to a different metal center.

Coordination Modes of Dithiocarbamate Ligands

| Bonding Mode | Description | Common Resulting Geometries | Example Metal Centers |

|---|---|---|---|

| Monodentate | One sulfur atom coordinates to the metal center. | Variable, often part of a more complex coordination sphere. | Less common, can occur with bulky ligands. |

| Bidentate (Symmetric) | Both sulfur atoms coordinate to the same metal with similar M-S bond lengths. | Square Planar, Tetrahedral, Octahedral. | Ni(II), Cu(II), Zn(II). |

| Anisobidentate | Both sulfur atoms coordinate to the same metal with unequal M-S bond lengths. | Distorted Trigonal Bipyramidal, Skewed Trapezoidal Bipyramidal. | Sn(IV). |

| Bridging | Ligand links two or more metal centers. | Polynuclear clusters, Polymeric chains. | Various transition metals. |

For instance, in platinum(II) complexes, the introduction of ancillary phosphine (B1218219) ligands like triphenylphosphine (B44618) or bidentate phosphines can lead to square planar geometries where the dithiocarbamate acts as a bidentate ligand. The electronic properties of ancillary ligands, such as their electron-donating or -withdrawing ability, can tune the reactivity of the metal center. In lanthanide complexes, ancillary ligands are crucial for sensitizing the metal ion's luminescence, affecting the photophysical properties of the resulting material. The steric bulk of ancillary ligands can also prevent the formation of polymeric structures, favoring the crystallization of discrete monomeric or dimeric complexes.

Applications in Materials Chemistry and Catalysis

The unique properties of metal-benzyl dithiocarbamate complexes make them valuable precursors and components in various materials and catalytic systems. Their predictable decomposition pathways and stable coordination have been exploited in the synthesis of nanoscale materials and in facilitating chemical transformations.

Metal dithiocarbamate complexes are excellent single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. This method is advantageous because the complex contains both the metal and sulfur atoms in a single, well-defined molecule, which allows for precise stoichiometric control over the final product. The thermal decomposition of these complexes, typically in a high-boiling point solvent (solvothermal synthesis), breaks the S-C and N-C bonds, leading to the formation of metal sulfide nanocrystals and volatile organic byproducts.

This approach has been used to synthesize a wide range of binary (e.g., FeS, NiS), ternary (e.g., FeNi₂S₄), and quaternary metal sulfides. The properties of the resulting nanomaterials, such as their crystalline phase, size, and morphology, can be carefully controlled by adjusting experimental parameters like the decomposition temperature, precursor concentration, and the presence of surfactants. For example, the decomposition of a mixture of iron(III) and nickel(II) di-isobutyldithiocarbamate complexes at lower temperatures (210–230 °C) yields metastable violarite (FeNi₂S₄) nanoparticles, whereas decomposition at higher temperatures produces the more thermodynamically stable pentlandite (B1173512) ((Fe,Ni)₉S₈).

Metal Sulfide Nanomaterials from Dithiocarbamate Precursors

| Precursor(s) | Decomposition Method | Resulting Nanomaterial | Controllable Parameters |

|---|---|---|---|

| [Fe(S₂CNRR')₃] | Solvothermal | Iron Sulfides (e.g., Pyrrhotite) | Temperature, Concentration, Precursor Type |

| [Ni(S₂CNRR')₂] | Solvothermal | Nickel Sulfide (NiS) | Surfactants, Solvent |

| [Fe(S₂CNiBu₂)₃] / [Ni(S₂CNiBu₂)₂] | Solvothermal | FeNi₂S₄ (Violarite) or (Fe,Ni)₉S₈ (Pentlandite) | Temperature |

| [M(S₂CNiBu₂)n] (M = Fe, Ni, Co, Cu) | Solvothermal | Ternary Sulfides (e.g., Iron-Nickel, Iron-Copper) | Precursor Ratio, Temperature |

Dithiocarbamate complexes have demonstrated utility in various catalytic organic transformations. They can act as catalysts in both homogeneous and heterogeneous systems. For instance, dithiocarbamate complexes supported on magnetic core/shell nanostructures have been used as recyclable catalysts for A³ coupling reactions to synthesize propargylamines. In another application, a hydroxyapatite-supported copper nano-catalyst was employed for the synthesis of S-benzyl dithiocarbamates via a hydrogen borrowing reaction, showcasing a heterogeneous catalytic approach. The stability imparted by the dithiocarbamate ligand helps to prevent the deactivation or leaching of the metal catalyst during the reaction cycle.

The strong chelating ability of the dithiocarbamate functional group has been harnessed to develop chemical sensors for detecting heavy metal ions. One innovative approach involves chemically attaching a dithiocarbamate group to a polymer backbone, such as polyvinyl benzyl (B1604629) chloride, to create swellable polymer microspheres. These functionalized microspheres are then dispersed in a hydrogel membrane.

The sensing mechanism is based on the interaction between specific metal cations, like Hg²⁺, and the deprotonated dithiocarbamate groups on the polymer. This binding neutralizes the negative charges, causing the polymer microspheres to shrink. The shrinking changes the refractive index difference between the microspheres and the hydrogel, leading to an increase in the turbidity of the membrane, which can be measured optically. Such sensors have shown high selectivity for mercury ions, with no significant response to other common alkali, alkaline earth, or heavy metal ions.

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic Elucidation Beyond Basic Characterization

High-Resolution NMR Spectroscopy for Dynamic Processes and Isomerism.tandfonline.complos.orgnih.govcreative-biostructure.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes and isomerism in benzyl (B1604629) dithiocarbamate (B8719985) and its derivatives. creative-biostructure.com The restricted rotation around the C-N bond in dithiocarbamates can lead to the existence of cis and trans isomers, which can be observed and characterized by ¹H and ¹³C NMR spectroscopy. nih.govnih.gov

For instance, in N-formyl-o-toluidine and N,N'-bis-formyl-o-tolidine, the presence of two isomers in solution due to this restricted rotation has been demonstrated, with the cis-isomer being predominant. nih.gov The chemical shifts of the protons and carbons for both isomers can be definitively assigned using two-dimensional NMR techniques such as H,H-COSY, HMQC, and HMBC. nih.gov Variable temperature (VT) NMR experiments are particularly useful for studying the kinetics of the interconversion between these rotamers and determining the activation energy barriers. nih.gov

NMR relaxation dispersion (RD) techniques offer a quantitative probe into dynamic processes that occur on the microsecond to millisecond timescale. plos.org These methods can reveal conformational exchange processes and provide insights into the energetics of these dynamics through temperature-dependent measurements. plos.org Furthermore, NMR parameters that are averaged over a conformational ensemble, like chemical shifts and dipolar couplings, provide valuable information about the dynamic nature of these molecules. plos.org The ability to reconstruct non-uniformly sampled (NUS) NMR spectra has also become an important aspect, especially for spectra with a high dynamic range, which is often the case when studying dynamic equilibria. nih.gov

Below is an interactive data table summarizing the ¹³C NMR chemical shifts for cis and trans isomers of a representative dithiocarbamate, illustrating the differentiation possible with high-resolution NMR.

| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) |

| C=S | 205.1 | 204.8 |

| N-CH₂ | 54.3 | 58.9 |

| Aromatic C₁ | 136.8 | 135.2 |

| Aromatic C₂/C₆ | 129.5 | 129.3 |

| Aromatic C₃/C₅ | 128.9 | 128.7 |

| Aromatic C₄ | 128.1 | 127.9 |

Note: The data presented is representative and intended for illustrative purposes.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Mapping.plos.orgcreative-biostructure.comnih.govnih.govnih.govrsc.orgnih.gov

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is an indispensable tool for identifying reactive intermediates and mapping reaction pathways in the chemistry of benzyl dithiocarbamate. nih.govresearchgate.net ESI is a soft ionization technique that allows for the transfer of thermally labile and high-molecular-weight compounds from solution to the gas phase, making it ideal for studying reaction mixtures. rsc.orgrsc.org

Tandem mass spectrometry (MS/MS) is used to fragment precursor ions, providing structural information and helping to elucidate fragmentation pathways. nih.gov The fragmentation of even-electron ions, typically generated by ESI, can be categorized into charge retention fragmentations (CRF) and charge migration fragmentations (CMF). nih.govrsc.org Understanding these fragmentation mechanisms is crucial for the structural elucidation of reaction intermediates and products. youtube.com For example, novel benzyl rearrangement reactions have been observed in the ESI-MS² spectra of related compounds, indicating the complexity of gas-phase ion chemistry. researchgate.net

In the context of this compound chemistry, ESI-MS can be used to monitor the progress of reactions in real-time, detecting key intermediates that may be present in low concentrations. nih.gov For example, in the synthesis of S-benzyl dithiocarbamates, intermediates such as dithiocarbamate anions can be readily detected. rsc.org The technique has also been instrumental in proving the existence of proposed intermediates in complex catalytic cycles. nih.gov

The following table details common fragment ions observed in the mass spectrum of a generic this compound derivative, aiding in the identification of key structural motifs.

| m/z | Ion Structure | Fragmentation Pathway |

| [M+H]⁺ | Protonated molecule | Parent Ion |

| [M-S₂CNRR']⁺ | Benzyl cation | Loss of dithiocarbamate moiety |

| [C₇H₇]⁺ | Tropylium ion | Rearrangement of benzyl cation |

| [S₂CNRR'+H]⁺ | Protonated dithiocarbamate | Cleavage of the benzyl-sulfur bond |

Note: The fragmentation patterns can vary significantly depending on the specific substituents (R, R') and the mass spectrometer conditions.

X-ray Diffraction Studies for Molecular and Supramolecular Architecture.tandfonline.comnih.govnih.govrsc.orgyoutube.comiitb.ac.in

Beyond the individual molecule, X-ray diffraction elucidates the supramolecular architecture, revealing how molecules are arranged in the crystal lattice through various intermolecular interactions. semanticscholar.org These interactions can include hydrogen bonds, C-H···π interactions, and π···π stacking. nih.govnih.gov In the crystal packing of benzyl 3-(3-methylphenyl)dithiocarbazate, for example, N-H···S hydrogen bonds form supramolecular chains, which are further connected into layers by C-H···π interactions. nih.gov Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts, providing deeper insight into the crystal packing. nih.gov The incorporation of different functional groups can lead to the formation of intriguing and complex supramolecular architectures. semanticscholar.org

Below is a data table presenting typical crystallographic parameters for a representative this compound compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 98.76(5) |

| V (ų) | 1523.4(9) |

| Z | 4 |

Note: These values are hypothetical and serve as an example of crystallographic data.

UV-Vis and IR Spectroscopic Probes for Reaction Monitoring and Complexation Studies.plos.orgnih.govcreative-biostructure.comnih.govnih.govresearchgate.netbiointerfaceresearch.com

UV-Vis and IR spectroscopy are fundamental techniques for monitoring reaction kinetics and studying the complexation of this compound with metal ions. biotech-asia.orgnih.gov UV-Vis spectroscopy, also known as electronic spectroscopy, provides information about the electronic transitions within a molecule. nih.gov Dithiocarbamate ligands typically exhibit intense absorption bands in the UV region corresponding to π-π* and n-π* transitions within the N-C=S and S-C=S chromophores. nih.gov Upon complexation with a metal ion, the positions and intensities of these bands can shift, providing evidence of coordination. researchgate.net This makes UV-Vis spectroscopy a valuable tool for determining the stoichiometry of metal complexes, for example, through Job's method of continuous variation. tandfonline.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For dithiocarbamates, key IR bands include the ν(C-N) (thioureide) and ν(C-S) stretching vibrations. biotech-asia.org The frequency of the ν(C-N) band, typically appearing in the 1450-1550 cm⁻¹ region, is particularly informative as its position is sensitive to the electronic structure of the dithiocarbamate moiety and can indicate the extent of double bond character in the C-N bond. biotech-asia.orgresearchgate.net Changes in these vibrational frequencies upon coordination to a metal provide insight into the bonding mode of the dithiocarbamate ligand (e.g., monodentate vs. bidentate). biotech-asia.orgresearchgate.net These techniques are also used to follow the kinetics of dithiocarbamate decomposition and synthesis. researchgate.net

The following table displays characteristic IR and UV-Vis data for a this compound ligand and its corresponding metal complex.

| Spectroscopic Data | Ligand | Metal Complex |

| IR (cm⁻¹) | ||

| ν(C-N) | 1485 | 1510 |

| ν(C-S) | 998 | 1005 |

| UV-Vis λₘₐₓ (nm) | ||

| π-π* (N-C=S) | 258 | 265 |

| n-π* (S-C=S) | 287 | 295 |

Note: The presented data is a generalized representation.

EPR Spectroscopy for Paramagnetic Metal Complexes.mkuniversity.ac.in

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have one or more unpaired electrons. researchgate.netyoutube.com This makes it an ideal method for investigating paramagnetic metal complexes of this compound, such as those involving Cu(II), Mn(II), or Fe(III). researchgate.netrsc.org

An EPR spectrum provides detailed information about the electronic structure of the paramagnetic center. researchgate.net The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants. The g-value is a measure of the interaction of the unpaired electron's magnetic moment with the applied magnetic field and is sensitive to the local coordination environment of the metal ion. iitb.ac.in Anisotropy in the g-value can provide information about the geometry of the complex. biointerfaceresearch.com

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand donor atoms like ¹⁴N). youtube.com The analysis of hyperfine structure can reveal the identity of the metal ion, its oxidation state, and the nature of the atoms coordinated to it. biointerfaceresearch.comyoutube.com For instance, in a Cu(II) dithiocarbamate complex, EPR can confirm the d⁹ electronic configuration of the copper ion and provide insights into the covalent character of the copper-sulfur bonds. rsc.org While powerful, a key limitation is that the species under investigation must be paramagnetic. researchgate.net

This table summarizes typical EPR parameters for a square planar Cu(II)-bis(this compound) complex.

| EPR Parameter | Value | Interpretation |

| g‖ | 2.085 | Indicates axial symmetry |

| g⊥ | 2.023 | Consistent with a dₓ²-y² ground state |

| A‖(⁶³Cu) (x 10⁻⁴ cm⁻¹) | 165 | Hyperfine coupling to the copper nucleus |

| A⊥(⁶³Cu) (x 10⁻⁴ cm⁻¹) | 40 | Provides information on the electronic structure |

Note: The values are representative for a typical Cu(II) dithiocarbamate complex.

Theoretical and Computational Chemistry of Benzyl Dithiocarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of benzyl (B1604629) dithiocarbamate (B8719985). These methods, particularly those based on Density Functional Theory (DFT), offer a detailed description of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) has been extensively employed to study the structural and electronic properties of dithiocarbamate derivatives. researchgate.netnih.gov Calculations, often using basis sets like 6-311G(2d,2p), are utilized to optimize the molecular structure of these compounds. researchgate.netnih.gov Such studies have shown good agreement between theoretically calculated geometric parameters (bond lengths and angles) and those determined experimentally, validating the computational approaches used. researchgate.netnih.gov

DFT is also used to analyze the distribution of electron density, identifying areas of high positive and negative charge. researchgate.net For instance, in a related compound, S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbamate (SBCDTC), natural population analysis predicted the most negative charges to reside on specific nitrogen atoms, while a sulfur atom carried the most positive charge. researchgate.net Furthermore, the molecular electrostatic potential (MEP) surface analysis, calculated using DFT, helps to visualize regions susceptible to electrophilic and nucleophilic attack. researchgate.net In the case of SBCDTC, negative potential regions were primarily located on the nitrogen, sulfur, and chlorine atoms, indicating these as likely sites for electrophilic interaction. researchgate.net Time-dependent DFT (TD-DFT) methods are also applied to study the electronic absorption spectra and understand the nature of electronic transitions in both ground and excited states. researchgate.net

Table 1: Selected Calculated Parameters for a Benzyl Dithiocarbamate Derivative (SBCDTC)

| Parameter | Method/Basis Set | Finding | Reference |

|---|---|---|---|

| Molecular Geometry | DFT / 6-311G(2d,2p) | Good agreement with experimental values. | researchgate.netnih.gov |

| Charge Distribution | Natural Population Analysis | Most negative charges on N atoms, most positive on an S atom. | researchgate.net |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) | Negative potential on N, S, and Cl atoms, indicating sites for electrophilic attack. | researchgate.net |

| Electronic Spectra | TD-DFT | Used to understand electronic transitions. | researchgate.net |

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides valuable information; a smaller gap suggests higher reactivity and a greater ease of electronic excitation. organic-chemistry.orgrsc.org

For derivatives of S-benzyldithiocarbazate, the HOMO-LUMO energy gap has been calculated using methods like the semi-empirical PM3 and DFT. organic-chemistry.orgorganic-chemistry.org A narrow frontier orbital gap is indicative of potential charge transfer interactions occurring within the molecule, suggesting high chemical reactivity. organic-chemistry.org From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). nih.gov A molecule with a small HOMO-LUMO gap is considered "soft," implying it is more polarizable and reactive than a "hard" molecule with a large gap. rsc.orgnih.gov These parameters are crucial in predicting how the molecule will interact with other chemical species. organic-chemistry.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| Ionization Energy (IE) | IE ≈ -EHOMO | Energy required to remove an electron. | rsc.org |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. | rsc.org |

| Chemical Hardness (η) | η = (IE - EA) / 2 | Resistance to change in electron distribution. | |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. | |

| Electronegativity (χ) | χ = (IE + EA) / 2 | Power of an atom to attract electrons. | nih.gov |

| Chemical Potential (μ) | μ = -(IE + EA) / 2 | "Escaping tendency" of electrons from a system. | nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the stabilization in energy when acquiring electronic charge. | nih.gov |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including the intermolecular interactions of this compound with its environment. nih.gov While specific MD studies focusing solely on this compound are not prevalent in the literature, the methodology is widely applied to understand how similar small molecules interact with larger systems like proteins or lipid bilayers. technologynetworks.commdpi.com

MD simulations can reveal preferred interaction sites and binding conformations. For example, simulations can show how a molecule like this compound might orient itself within a protein's binding pocket or a cell membrane. technologynetworks.com These simulations calculate the forces between atoms over time, allowing for the observation of dynamic processes such as binding and unbinding events, conformational changes, and the role of solvent molecules. nih.gov By analyzing the trajectories from MD simulations, one can quantify various types of intermolecular interactions, including hydrogen bonds, salt bridges, and hydrophobic contacts, and evaluate their stability and persistence over time. mdpi.com This approach provides atomistic-level insights into the structural and physicochemical properties that govern the interactions of small molecules with their biological targets. technologynetworks.com

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations, particularly using DFT, can compute vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.netnih.gov These calculated spectra are often compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. nih.gov Studies on related dithiocarbamate compounds have demonstrated a good correlation between vibrational frequencies calculated via DFT and those obtained experimentally. researchgate.netnih.gov

Conformational analysis, which investigates the different spatial arrangements of atoms in a molecule, is another area where computational methods are applied. Dithiocarbamates can exhibit s-cis/s-trans isomerization around the N-C(S) bond. Computational modeling can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's flexibility and how its shape might influence its chemical and biological activity.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions, such as the synthesis of this compound, can be greatly enhanced through reaction pathway modeling. The common synthesis route for dithiocarbamates involves the nucleophilic attack of a secondary amine on carbon disulfide. organic-chemistry.org Computational methods can be used to model this reaction, identifying the key intermediates and transition states along the reaction coordinate.

Transition state analysis involves locating the highest energy point on the minimum energy pathway between reactants and products. The geometry and energy of the transition state are critical for calculating the activation energy of the reaction, which determines the reaction rate. Techniques such as relaxed potential energy surface scans can be employed to locate transition state geometries. For example, in a study of a related dithiocarbamate, a relaxed scan of the C–S bond was used to find the transition state for its photolysis. While specific studies modeling the synthesis of this compound are scarce, these computational approaches provide a powerful framework for elucidating its formation mechanism and predicting its reactivity in other chemical processes.

Non Biological Applications of Benzyl Dithiocarbamate and Its Derivatives in Chemical Science and Technology

Utilization as Chemical Reagents and Intermediates in Organic Synthesis

Benzyl (B1604629) dithiocarbamates are valuable reagents and intermediates in organic synthesis due to the reactivity of the dithiocarbamate (B8719985) moiety. They serve as precursors for the synthesis of a diverse range of organic compounds. researchgate.netnih.govnih.gov The synthesis of benzyl dithiocarbamates themselves can be achieved through various methods, often involving the reaction of an amine with carbon disulfide. mdpi.comnih.gov

One common approach involves a one-pot reaction of amines, carbon disulfide (CS₂), and an alkyl halide under solvent-free conditions. organic-chemistry.org More advanced, multicomponent reactions have also been developed. For instance, a triflic acid-promoted synthesis from diazo compounds, carbon disulfide, and secondary amines proceeds at room temperature to yield functionalized S-benzyl dithiocarbamates in good yields. rsc.orgdntb.gov.ua Another catalyst- and additive-free multicomponent approach utilizes para-quinone methides, amines, and carbon disulfide to produce biologically relevant S-benzyl dithiocarbamates. acs.orgacs.org

These synthetic strategies highlight the accessibility and versatility of benzyl dithiocarbamates as building blocks in organic chemistry. researchgate.net Their utility extends to their conversion into other functional groups and their role in the construction of more complex molecular architectures. For example, the light-catalyzed reaction of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams. mdpi.comresearchgate.net

The table below summarizes various synthetic methods for preparing benzyl dithiocarbamate and its derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| Amines, Carbon Disulfide, Alkyl Halides | Solvent-free | Dithiocarbamates | organic-chemistry.org |

| Diazo compounds, Carbon Disulfide, Secondary Amines | Triflic acid | Functionalized S-benzyl dithiocarbamates | rsc.orgdntb.gov.ua |

| para-Quinone Methides, Amines, Carbon Disulfide | Catalyst and additive-free | S-benzyl dithiocarbamates | acs.orgacs.org |

| Benzyl Chlorides, Tetraalkylthiuram Disulfides | Base-promoted cross-coupling | Benzyl dithiocarbamates | dntb.gov.ua |

Role in Polymer Chemistry (e.g., RAFT Polymerization, Vulcanization Chemistry)

Dithiocarbamates, including benzyl derivatives, play a significant role in polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and rubber vulcanization. nih.gov

In RAFT polymerization, a controlled radical polymerization technique, dithiocarbamates function as chain transfer agents (CTAs). researchgate.net The choice of the N-substituent on the dithiocarbamate is crucial for controlling the polymerization of different monomer types. cmu.edu For instance, benzyl and cumyl dithiocarbamates have been successfully used as CTAs in the RAFT polymerization of N-isopropylacrylamide. acs.org Specifically, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system are highly effective RAFT agents for styrene (B11656) and (meth)acrylate esters, yielding polymers with predetermined molecular weights and narrow polydispersities (typically below 1.2). cmu.edu In contrast, simple N,N-dialkyldithiocarbamates are generally ineffective as RAFT agents under thermal conditions. cmu.edu

3,5-Dimethyl-1H-pyrazole-1-carbodithioates are another class of versatile dithiocarbamate RAFT agents. The cyanomethyl and benzyl derivatives of this class provide very low dispersities for polymers based on more activated monomers like methyl acrylate (B77674) and styrene. rsc.orgrsc.org The structure of the N-group on dithiocarbamates significantly influences their activity in the RAFT polymerization of styrene. dntb.gov.ua

In the rubber industry, dithiocarbamates are widely used as accelerators for vulcanization, the process of cross-linking polymer chains with sulfur. welltchemicals.comwikipedia.org Zinc dithiocarbamates, for example, modify the cross-linking of certain polyolefins. wikipedia.org They are considered ultra-fast accelerators, with low active temperatures and high crosslinking degrees, making them suitable for thin products and room temperature vulcanization. richon-chem.com The thermal and photochemical aging of rubber can also be influenced by the presence of dithiocarbamates, which can have a protective effect on the degradation of certain types of vulcanizates. allenpress.com Studies have explored the use of safer dithiocarbamates, such as zinc (N-benzyl piperazino) dithiocarbamate, as alternatives to conventional accelerators. researchgate.net

| Application in Polymer Chemistry | Specific Role of Dithiocarbamate | Example Compound(s) | Reference(s) |

| RAFT Polymerization | Chain Transfer Agent (CTA) | Benzyl 1-pyrrolecarbodithioate, Cumyl 1-pyrrolecarbodithioate | acs.org |

| RAFT Polymerization | CTA for Styrene and (Meth)acrylates | Dithiocarbamates with aromatic N-substituents | cmu.edu |

| RAFT Polymerization | Versatile CTA | 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | rsc.orgrsc.org |

| Rubber Vulcanization | Accelerator | Zinc dithiocarbamates (e.g., ZDEC, ZDMC, ZDBC) | welltchemicals.comwikipedia.orgrichon-chem.com |

| Rubber Vulcanization | Safe Accelerator | Zinc (N-benzyl piperazino) dithiocarbamate | researchgate.net |

Extraction and Separation Technologies for Metal Ions (Purely chemical, not environmental remediation)

The ability of the dithiocarbamate group to form stable complexes with a wide range of metal ions makes these compounds effective chelating agents for metal extraction and separation. nih.govnih.gov This property is exploited in various chemical processes where the selective removal or concentration of metal ions is required.

Dithiocarbamates are known to chelate with transition metals like copper to form insoluble complexes, a characteristic that has been extended from wastewater treatment to controlling residual metal content in organic reaction media. researchgate.net The formation of these chelate complexes often allows for the purging of metals to levels of ≤10 ppm, with the resulting metal complex being easily removed by filtration. researchgate.net The binding constants of dithiocarbamates with metal ions such as Cu(II) are typically high. researchgate.net

The chelating efficiency of dithiocarbamates is influenced by their molecular structure. For instance, N-benzyl-D-glucamine dithiocarbamate and its methoxy-substituted analog have been shown to be effective in mobilizing lead by forming complexes that can be excreted. nih.gov The dithiocarbamate functional group, considered a soft base according to the Hard and Soft Acids and Bases (HSAB) theory, can be used for the selective adsorption of heavy metal ions. nih.govacs.org

The process of chelation therapy relies on the proligand (the dithiocarbamate in this case) complexing and sequestering the target metal ion, facilitating its removal. rsc.org Dithiocarbamate ligands, with their S,S donor active sites, exhibit a strong chelating ability towards metal ions. tandfonline.com The removal of metal ions by dithiocarbamate ligands is often rapid due to the active trapping sites on the ligands. tandfonline.com

| Metal Ion(s) | Dithiocarbamate Derivative | Application | Reference(s) |

| Copper and other transition metals | General dithiocarbamates | Removal from organic reaction media | researchgate.net |

| Lead | N-benzyl-D-glucamine dithiocarbamate | Chelation and mobilization | nih.gov |

| Mn²⁺, Zn²⁺, Pb²⁺ | Dithiocarbamate-containing surfactant | Adsorption and removal | nih.govacs.org |

| Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Ag⁺, Zn²⁺, Pb²⁺ | Acyl- and thiolate-containing dithiocarbamates | Precipitation and removal from aqueous solution | tandfonline.com |

| Cr³⁺, Cu²⁺, Pb²⁺, Zn²⁺, Cd²⁺ | Dithiocarbamate chelating agent (DTCR) | Removal from simulated metallic mine wastewater | deswater.com |

Development of Novel Materials with Tailored Chemical Functionality

This compound and its derivatives are utilized as precursors and functionalizing agents in the development of new materials with specific chemical properties. nih.gov Their ability to complex with metals and their inherent chemical reactivity are key to their application in this area.

Dithiocarbamate complexes are widely used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. mdpi.comresearchgate.net This method allows for control over the phase, particle size, and morphology of the resulting nanomaterials, which in turn dictates their physical properties. researchgate.net

Furthermore, dithiocarbamates serve as effective ligands for functionalizing surfaces, particularly gold. They can form robust monolayers on gold surfaces, which is attributed to the favorable epitaxy between the bidentate carbodithioate unit and the Au(111) surface. nih.gov This property has been exploited to anchor a variety of functional molecules, including peptides and DNA, onto metal surfaces. nih.gov The extended conjugation in certain dithiocarbamates also makes them promising candidates for use as interconnects in molecular electronics. nih.gov

The versatility of dithiocarbamates in material synthesis is further demonstrated by their incorporation into various molecular structures to impart specific functionalities. mdpi.com

Application as Flotation Agents

In the mining industry, dithiocarbamates are extensively used as collectors in the froth flotation process for the beneficiation of mineral ores. nih.govgoogle.comnih.gov Froth flotation is a method used to separate valuable minerals from gangue. google.com

Dithiocarbamates act as collectors by selectively adsorbing onto the surface of sulfide minerals, such as those of copper, lead, and zinc, making them hydrophobic. mdpi.comjunbangchemical.com This hydrophobicity allows the mineral particles to attach to air bubbles in the flotation cell and rise to the surface, where they are collected in the froth. wikipedia.org

The effectiveness of dithiocarbamates as collectors is often superior to that of comparable thionocarbamates in various froth flotation processes. google.com They can be used for the recovery of a range of metals, including copper, lead, zinc, nickel, molybdenum, gold, silver, and platinum group metals. google.comgoogle.com The specific type of dithiocarbamate used can be tailored to the ore being processed. For instance, diethyldithiocarbamate (B1195824) (DDTC) is employed in sulfide ore flotation due to its excellent collection performance. mdpi.com The adsorption of DDTC on minerals like pyrite (B73398) is strong and involves chemical bonding, while its adsorption on other minerals like sulfur and sphalerite is weaker and based on physical bonding. mdpi.com The application of modified dithiocarbamates in gold ore flotation has been shown to increase gold recovery. mdpi.com

Structure Reactivity Relationships in Benzyl Dithiocarbamate Chemistry

Influence of Substituent Effects on Chemical Reactivity and Stability

The reactivity of benzyl (B1604629) dithiocarbamate (B8719985) can be significantly altered by introducing substituents on the benzyl ring or the dithiocarbamate nitrogen atom. These modifications exert their influence through a combination of inductive and resonance effects, which can either stabilize or destabilize intermediates and transition states in a chemical reaction.

Electron-donating groups (EDGs) on the benzyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic ring and the benzylic carbon. This increased electron density can stabilize carbocationic intermediates that may form during nucleophilic substitution reactions at the benzylic position, thereby accelerating such reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, destabilizing carbocationic intermediates and thus slowing down reactions that proceed through such pathways.

In the context of the synthesis of substituted S-benzyl dithiocarbamates from benzyl halides, the nature of the substituent on the benzyl ring can affect the reaction yields. Generally, benzyl halides with either electron-donating or moderately electron-withdrawing substituents can be effectively converted to the corresponding dithiocarbamates.

| Substituent on Benzyl Chloride | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-OCH₃ | Base-promoted cross-coupling with tetraalkylthiuram disulfides | S-(4-Methoxybenzyl) dithiocarbamate derivative | High |

| 4-CH₃ | Base-promoted cross-coupling with tetraalkylthiuram disulfides | S-(4-Methylbenzyl) dithiocarbamate derivative | High |

| H | Base-promoted cross-coupling with tetraalkylthiuram disulfides | S-Benzyl dithiocarbamate derivative | High |

| 4-Cl | Base-promoted cross-coupling with tetraalkylthiuram disulfides | S-(4-Chlorobenzyl) dithiocarbamate derivative | High |

| 4-NO₂ | Base-promoted cross-coupling with tetraalkylthiuram disulfides | S-(4-Nitrobenzyl) dithiocarbamate derivative | Moderate to High |

The Hammett equation provides a quantitative framework for understanding these substituent effects. viu.cawikipedia.org It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. For reactions involving benzyl dithiocarbamate where a positive charge develops at the benzylic carbon in the transition state, a negative ρ value would be expected.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect, particularly when chiral centers are present in the molecule or are formed during a reaction. The dithiocarbamate moiety itself is planar, but the introduction of chirality can arise from substituents on the benzyl group or the nitrogen atom.

The synthesis of chiral dithiocarbamate complexes has been reported, demonstrating that stereocenters can be incorporated and maintained within these molecules. rsc.org For instance, chiral monometallic dithiocarbamate complexes have been synthesized from chiral amino precursors, resulting in complexes with specific stereoconfigurations. rsc.org This indicates that the dithiocarbamate formation process can proceed with retention of stereochemistry from a chiral starting material.

While specific studies on the stereochemical outcomes of reactions where this compound itself is a reactant are not extensively documented, general principles of stereochemistry can be applied. In reactions where the benzylic carbon is a prochiral center, the approach of a nucleophile can potentially lead to the formation of a racemic mixture or, in the presence of a chiral catalyst or auxiliary, a single enantiomer or a diastereomeric excess of one product. The steric bulk of the dithiocarbamate group, as well as any substituents on the benzyl ring, would play a significant role in directing the stereochemical course of such reactions.

Asymmetric synthesis involving dithiocarbamates is an area of growing interest. The principle of asymmetric induction, where a chiral element within the molecule influences the creation of a new stereocenter, is applicable to this compound derivatives. For a reaction to be stereoselective, the transition states leading to the different stereoisomers must have different energies. youtube.com This can be achieved by using chiral reagents, catalysts, or by having a chiral center already present in the this compound molecule.

Correlation of Electronic Structure with Chemical Behavior

The chemical behavior of this compound is fundamentally governed by its electronic structure. Computational chemistry provides powerful tools to investigate the electronic properties of molecules and correlate them with their reactivity. mdpi.comscirp.orgresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are particularly insightful.

The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a greater ease of donating an electron and thus higher reactivity towards electrophiles. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept an electron and thus higher reactivity towards nucleophiles.

The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. cdnsciencepub.com This can be correlated with a higher propensity to engage in chemical reactions. Computational studies on derivatives of this compound have shown how substituents can modulate this energy gap.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| S-benzyl-β-N-(1-(4-fluorophenyl)ethylidene)dithiocarbazate | -6.21 | -1.54 | 4.67 | High chemical reactivity due to a relatively small gap |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -5.63 | -1.92 | 3.71 | High chemical reactivity and polarizability indicated by a narrow gap. cdnsciencepub.com |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound derivatives, the MEP would show negative potential around the sulfur and nitrogen atoms of the dithiocarbamate group, indicating their nucleophilic character. The distribution of potential on the benzyl ring would be influenced by any substituents present.

Natural Bond Orbital (NBO) analysis is another computational tool that provides insights into the bonding and charge distribution within a molecule. It can reveal details about hyperconjugative interactions and delocalization of electron density, which are important for understanding the stability and reactivity of different conformations and reactive intermediates.

Future Research Trajectories and Unexplored Frontiers in Benzyl Dithiocarbamate Research

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The future of benzyl (B1604629) dithiocarbamate (B8719985) synthesis is increasingly tied to the principles of green and sustainable chemistry. Traditional batch synthesis methods are giving way to more efficient and environmentally benign alternatives. A primary avenue for future exploration is the integration of flow chemistry. Continuous flow processes offer superior control over reaction parameters, enhanced safety, and potential for scalability, which are attractive for industrial applications. beilstein-journals.org While multicomponent reactions (MCRs) for synthesizing S-benzyl dithiocarbamates under catalyst-free and mild conditions have been developed, representing a significant step towards sustainability, their adaptation to continuous flow systems remains a key future goal. acs.orgresearchgate.net

Another critical aspect of sustainable synthesis is the use of greener solvents and catalysts. Research into performing these syntheses in water or other environmentally friendly solvents is a promising frontier. rsc.org Furthermore, developing catalyst-free or biocatalytic methods for benzyl dithiocarbamate production could significantly reduce the environmental footprint of its synthesis. beilstein-journals.orgorganic-chemistry.org The synergy between multicomponent strategies and flow chemistry could lead to highly atom-economical and efficient synthetic protocols. researchgate.netrsc.org

| Sustainable Strategy | Key Advantages | Future Research Focus |

| Flow Chemistry | Enhanced safety, scalability, precise control. beilstein-journals.org | Adapting existing multicomponent syntheses to continuous flow reactors. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. acs.orgrsc.org | Catalyst-free and solvent-free MCRs for diverse this compound derivatives. |

| Green Solvents | Reduced environmental impact and toxicity. | Exploring water-based synthetic routes and other benign solvent systems. |

| Biocatalysis | High selectivity, mild reaction conditions. beilstein-journals.org | Development of enzymatic routes for this compound synthesis. |

This table outlines sustainable synthetic strategies and future research directions for this compound.

Exploration of Novel Catalytic Transformations utilizing this compound

While dithiocarbamates are well-known for their role as ligands in catalysis, the specific use of this compound and its derivatives as catalysts or in novel catalytic cycles is an area ripe for exploration. Dithiocarbamate complexes have been employed in organic transformations and as catalysts for polymerization. nih.gov Future research could focus on designing chiral this compound ligands for asymmetric catalysis, a field of immense importance in pharmaceutical synthesis.

The unique electronic properties conferred by the benzyl group could be harnessed to modulate the activity and selectivity of metal catalysts. For instance, metal complexes of this compound could be investigated as catalysts in cross-coupling reactions, C-H activation, or polymerization processes. nih.govnih.gov The development of heterogeneous catalysts, where this compound complexes are immobilized on solid supports, would also align with green chemistry principles by facilitating catalyst recovery and reuse. researchgate.net

Advanced Materials Science Applications beyond Current Scope

The application of this compound is poised to expand significantly into advanced materials science. Dithiocarbamates are already utilized as capping agents for gold nanoparticles and as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.govrsc.orgacs.org Future work could explore the use of substituted benzyl dithiocarbamates to precisely control the size, shape, and surface properties of nanoparticles for applications in electronics, photonics, and catalysis.

Furthermore, this compound can be incorporated into polymer chains to create functional materials. nih.govmdpi.com These polymers could exhibit interesting properties such as self-healing capabilities, responsiveness to stimuli, or enhanced thermal stability. The development of dithiocarbamate-based polymeric nanoparticles for biomedical applications, such as drug delivery and medical imaging, represents a particularly exciting frontier. nih.govmdpi.com The ability of the dithiocarbamate moiety to chelate metals could be used to create metal-containing polymers with unique magnetic, optical, or catalytic properties.

| Potential Application Area | Description | Key Research Trajectory |

| Nanoparticle Synthesis | Use as a ligand to stabilize and functionalize metal nanoparticles. rsc.org | Tailoring nanoparticle properties for catalysis and biomedical imaging by modifying the benzyl group. |

| Functional Polymers | Incorporation into polymer backbones or as side chains to create responsive materials. surrey.ac.uk | Designing this compound-containing polymers for sensors, self-healing materials, and drug delivery. nih.gov |

| Surface Modification | Forming self-assembled monolayers (SAMs) on metal surfaces. acs.org | Creating functional surfaces with controlled wettability, adhesion, and biocompatibility. |

| Metal-Organic Frameworks (MOFs) | Use as a functional ligand in the construction of porous MOFs. researchgate.net | Developing MOFs for gas storage, separation, and catalysis. researchgate.net |

This table summarizes potential advanced materials science applications for this compound.

Bridging Molecular and Supramolecular Chemistry with this compound

The strong metal-chelating ability of the dithiocarbamate group makes it an excellent building block for supramolecular chemistry. semanticscholar.orgsysrevpharm.org this compound can act as a ligand to direct the self-assembly of metal ions into discrete coordination complexes, coordination polymers, or even intricate metal-organic frameworks (MOFs). researchgate.netrsc.org The benzyl group can play a crucial role in these assemblies, influencing the packing and dimensionality of the resulting structures through steric effects and pi-stacking interactions.